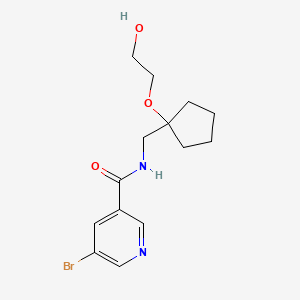

5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)nicotinamide

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3/c15-12-7-11(8-16-9-12)13(19)17-10-14(20-6-5-18)3-1-2-4-14/h7-9,18H,1-6,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFPTUGVLJWLLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC(=CN=C2)Br)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)nicotinamide typically involves multiple steps. One common method includes the bromination of nicotinamide followed by the introduction of the cyclopentylmethyl group through a nucleophilic substitution reaction. The hydroxyethoxy group is then added via an etherification reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydrogenated nicotinamide derivatives.

Substitution: Formation of substituted nicotinamide derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.

Biology

5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)nicotinamide has shown promise in biological studies, particularly:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes by binding to their active sites.

- Protein Interactions : Its structural features enhance binding affinity to target proteins.

Medicine

The compound's potential therapeutic applications include:

- Antimicrobial Activity : Exhibiting effectiveness against various pathogens.

- Anti-inflammatory Properties : Inhibiting key inflammatory markers such as COX-2 and IL-1β.

Industry

In industrial applications, it can be utilized in developing new materials and chemical processes due to its reactivity and specificity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | >0.1 mM | Moderate |

| Enterococcus faecalis | >0.1 mM | Moderate |

| Pseudomonas aeruginosa | 0.016 mM | High |

| Klebsiella pneumoniae | 0.03 mM | High |

| Candida albicans | >0.1 mM | Low |

Anti-inflammatory Activity

In vitro studies indicate that this compound can significantly reduce inflammatory markers:

- COX-2 Expression Reduction : Up to 82.5% inhibition noted in specific derivatives.

Case Studies

-

Inflammation Model Study (2024) :

- Objective: Evaluate anti-inflammatory effects using LPS-stimulated macrophages.

- Findings: Significant reductions in paw edema and oxidative stress markers were observed.

-

Antimicrobial Efficacy Study (2024) :

- Objective: Test against New Delhi Metallo-beta-lactamase producing Klebsiella pneumoniae.

- Findings: The compound showed potent activity with an MIC of 0.39 μg/mL against resistant strains.

Wirkmechanismus

The mechanism of action of 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)nicotinamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyethoxy and cyclopentylmethyl groups contribute to its binding affinity and specificity. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The target compound’s distinct cyclopentylmethyl-hydroxyethoxy substituent differentiates it from other brominated nicotinamides. Key structural comparisons include:

- 5-Bromo-N-[(6-methoxy-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-(3-methylphenyl)nicotinamide (): Incorporates a methoxyquinolinyl and 3-methylphenyl group, introducing aromaticity and steric bulk .

- 5-Bromo-N-methyl-nicotinamide (): Simplest analog with a methyl group, offering baseline data for substituent effects .

Physicochemical Properties

The table below summarizes key properties of selected analogs:

*Inferred from IUPAC name.

Key Observations :

- The target compound’s hydroxyethoxy group likely improves water solubility compared to lipophilic groups like trifluoromethylsulfanylethyl or aromatic quinolinyl .

- Smaller analogs (e.g., N-methyl derivative) exhibit lower molar masses and higher volatility (boiling point 334.5°C) .

Biologische Aktivität

5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)nicotinamide is a novel compound belonging to the class of nicotinamides, characterized by its unique structural features, including a bromine atom at the 5-position of the nicotinamide ring and a cyclopentylmethyl group with a hydroxyethoxy substitution. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts.

The molecular formula for 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)nicotinamide is CHBrNO, with a molecular weight of 343.22 g/mol. The synthesis typically involves bromination of nicotinamide followed by nucleophilic substitution to introduce the cyclopentylmethyl group and etherification to add the hydroxyethoxy moiety. Common solvents used in these reactions include dichloromethane and tetrahydrofuran, often facilitated by catalysts such as palladium or copper complexes .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. The hydroxyethoxy and cyclopentylmethyl groups enhance its binding affinity, suggesting a mechanism that may involve modulation of metabolic pathways or inhibition of signaling cascades.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of nicotinamides, including 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)nicotinamide. In vitro tests against various pathogens demonstrated significant activity:

- Tested Pathogens : Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans.

- Results : The compound exhibited varying degrees of effectiveness, with Pseudomonas aeruginosa showing the highest susceptibility. For instance, certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.016 mM against resistant strains .

| Pathogen | MIC (mM) | Activity Level |

|---|---|---|

| Staphylococcus aureus | >0.1 | Moderate |

| Enterococcus faecalis | >0.1 | Moderate |

| Pseudomonas aeruginosa | 0.016 | High |

| Klebsiella pneumoniae | 0.03 | High |

| Candida albicans | >0.1 | Low |

Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications. Research indicates that it can inhibit key inflammatory markers such as COX-2 and IL-1β, which are involved in inflammatory responses:

- Inhibition Rates : One study reported that certain derivatives led to an 82.5% reduction in COX-2 expression and significant decreases in other inflammatory markers, suggesting a robust anti-inflammatory profile .

Case Studies

A notable case study involved evaluating the effects of 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)nicotinamide on inflammation models in vivo. The results demonstrated significant reductions in paw edema and levels of oxidative stress markers, indicating effective modulation of inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.